N1-Butyl Chain Extends LogP by ~36% Versus N1-Ethyl Analog, Enhancing Predicted Membrane Permeability
The N1-butyl substituent of 1094622-48-6 confers significantly higher predicted lipophilicity than the N1-ethyl congener (CAS 2034455-55-3). The ethyl analog has a computed LogP of 2.92 . Although an experimentally measured LogP for 1094622-48-6 is not published, the addition of two methylene units (–CH₂CH₂–) to the N1-alkyl chain predictably increases LogP by approximately 0.8–1.0 log units based on established Hansch π constants (+0.5 per CH₂ in aliphatic systems), yielding an estimated LogP of approximately 3.7–3.9 for the butyl derivative. This represents a calculated ~30–36% increase in logP, which translates to an approximately 6- to 10-fold increase in predicted octanol-water partition coefficient, favoring membrane permeation in cellular assays [1]. The N1-butyl compound also possesses an additional rotatable bond (5 vs. 3 for the ethyl analog), providing greater conformational flexibility for target engagement.
| Evidence Dimension | Predicted lipophilicity (LogP) for membrane permeability estimation |
|---|---|
| Target Compound Data | Estimated LogP ≈ 3.7–3.9 (extrapolated from ethyl analog using Hansch constants); Rotatable bonds: 5 |
| Comparator Or Baseline | 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride (CAS 2034455-55-3): Computed LogP = 2.92; Rotatable bonds: 3 |
| Quantified Difference | Estimated ΔLogP ≈ +0.8–1.0 (~+30–36%); Predicted octanol-water partition increase ~6–10 fold; Rotatable bonds: +2 |
| Conditions | Computed LogP (iLOGP or equivalent) and rotatable bond count for the ethyl analog from Leyan product data sheet |
Why This Matters
Higher LogP and rotatable bond count may translate into superior passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Established π constant for aliphatic –CH₂– ≈ +0.5. View Source
